N,N-Dipropyltryptamine hydrochloride

Catalog No.
S1530875
CAS No.
16382-06-2
M.F
C16H25ClN2
M. Wt
280.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dipropyltryptamine hydrochloride

CAS Number

16382-06-2

Product Name

N,N-Dipropyltryptamine hydrochloride

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride

Molecular Formula

C16H25ClN2

Molecular Weight

280.83 g/mol

InChI

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H

InChI Key

AIAASKTUEVUIQM-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl

Synonyms

N,N-Dipropyl-1H-indole-3-ethanamine Hydrochloride; 3-[2-(Dipropylamino)ethyl]indole Monohydrochloride;

Canonical SMILES

CCC[NH+](CCC)CCC1=CNC2=CC=CC=C21.[Cl-]

DPT (hydrochloride) is a psychedelic drug of the tryptamine class. It inhibits the re-uptake of dopamine, serotonin, and norepinephrine (IC50s = 23, 2.9, and 9.1 μM). This product is intended for forensic and research applications.

N,N-Dipropyltryptamine hydrochloride (DPT HCl, CAS 16382-06-2) is a synthetic tryptamine derivative and a well-characterized serotonin receptor agonist. Structurally distinguished by the presence of two propyl chains on the terminal amine, this compound is supplied as a stable, water-soluble crystalline hydrochloride salt . In preclinical research, DPT HCl is primarily utilized to investigate 5-HT2A and 5-HT1A receptor-mediated signaling pathways, as well as monoamine transporter inhibition [1]. Its high purity, defined melting point (174.5–178 °C), and reliable aqueous solubility make it an essential reference standard for neuropharmacological assays, behavioral modeling, and structure-activity relationship (SAR) studies comparing N-alkyl chain elongations in the tryptamine class .

Research Fit

5-HT2A agonism research
Full-efficacy signaling context for receptor pharmacology and downstream pathway studies
Monoamine transporter probe
SERT substrate behavior with reported reuptake inhibition profile; negligible release activity
Forensic reference standard
Certified analytical material for tryptamine-class method development and spectral library fit

Substituting DPT HCl with its freebase form or closely related analogs like N,N-Dimethyltryptamine (DMT) or N,N-Diethyltryptamine (DET) severely compromises experimental reproducibility. DPT freebase is an unstable, oily or waxy substance that is highly susceptible to oxidation and practically impossible to weigh or formulate with gravimetric precision . In contrast, the hydrochloride salt forms a stable crystalline lattice that ensures long-term shelf life and complete aqueous solubility for in vitro and in vivo dosing . Furthermore, substituting DPT with DMT or DET alters the fundamental pharmacokinetics of the assay; the longer N,N-dipropyl chains significantly increase lipophilicity, altering blood-brain barrier permeability, receptor binding affinities, and extending the duration of action, meaning these analogs cannot serve as direct functional replacements in comparative models .

Substitution Risk

Factor
DPT (This Product)
DMT (Common Analog)
SERT substrate affinity
Reported higher affinity for SERT
Lower SERT affinity may alter neuronal accumulation kinetics
5-HT2A functional efficacy
Full agonist at 5-HT2A
Partial agonist; efficacy-driven signaling outcomes may not transfer
Behavioral receptor mediation
Dual 5-HT2A/5-HT1A involvement reported
Primarily 5-HT2A-mediated; 5-HT1A modulatory context may differ

Physical Stability and Formulation Precision: HCl Salt vs. Freebase

DPT freebase exists as an oily or low-melting waxy solid that degrades upon exposure to air and light, making precise dosing difficult. In contrast, DPT HCl is a stable crystalline solid with a well-defined melting point of 174.5–178 °C . This crystalline salt form allows for exact gravimetric measurements and stable aqueous stock solutions.

Evidence DimensionPhysical State and Melting Point
Target Compound DataDPT HCl (Stable crystalline solid, MP: 174.5–178 °C)
Comparator Or BaselineDPT Freebase (Unstable oily/waxy base)
Quantified DifferenceTransformation from an unweighable oil to a stable crystalline solid with a >174 °C melting point.
ConditionsStandard laboratory handling and storage

Procurement of the HCl salt is mandatory for reproducible assay preparation, as the freebase cannot be accurately weighed or stored long-term.

SERT Inhibition
Head-to-head
DPT Ki 0.594 µM vs DMT Ki 4.00 µM
Reported SERT substrate context
6.7-fold higher affinity relative to DMT; all compounds showed substrate behavior

Receptor Activation Potency: DPT vs. DET at h5-HT2A

In calcium flux assays measuring human 5-HT2A receptor activation, the N-alkyl chain length significantly impacts potency. DPT demonstrates an EC50 of 26.1 nM, whereas the shorter-chain analog N,N-Diethyltryptamine (DET) exhibits an EC50 of 67.8 nM [1]. This demonstrates that the dipropyl substitution provides higher receptor activation potency compared to the diethyl derivative.

Evidence Dimensionh5-HT2A Receptor Activation (EC50)
Target Compound DataDPT (EC50 = 26.1 nM)
Comparator Or BaselineDET (EC50 = 67.8 nM)
Quantified Difference2.6-fold higher potency (lower EC50) for DPT compared to DET.
ConditionsIn vitro calcium mobilization assay (h5-HT2A)

Researchers mapping 5-HT2A signal transduction must select DPT over DET to achieve robust receptor activation at lower molar concentrations.

VMAT2 Inhibition
Head-to-head
DPT Ki 19 µM vs DMT Ki 93 µM
Reported VMAT2 substrate interaction
4.9-fold difference; dipropyl substitution enhances vesicular transporter engagement

Monoamine Transporter Inhibition Selectivity

Beyond receptor agonism, DPT HCl functions as a monoamine reuptake inhibitor with distinct selectivity profiles. It inhibits serotonin reuptake with an IC50 of 2.9 μM and norepinephrine reuptake with an IC50 of 9.1 μM, but is significantly weaker at the dopamine transporter (IC50 = 23 μM) . This quantitative profile differentiates it from highly selective classical psychedelics and provides a secondary mechanism of action.

Evidence DimensionMonoamine Reuptake Inhibition (IC50)
Target Compound DataSerotonin Transporter (IC50 = 2.9 μM)
Comparator Or BaselineDopamine Transporter (IC50 = 23 μM)
Quantified DifferenceApproximately 7.9-fold higher selectivity for serotonin reuptake inhibition over dopamine.
ConditionsIn vitro monoamine reuptake assays

This transporter selectivity data is critical for researchers modeling the complex, multi-target neurochemical effects of substituted tryptamines.

Uptake Selectivity
Reported
SERT IC50 2.9 µM, NET 9.1 µM, DAT 23 µM; minimal release
Transporter selectivity profile for assay design
Prefers SERT; negligible monoamine release contrasts with DMT substrate-driven release
5-HT2A Agonism
Cross-study comparable
DPT Emax 100% (full agonist) vs DMT Emax ~23% (partial)
Reported receptor efficacy context
Full agonism may drive distinct downstream signaling vs. DMT partial agonism
Behavioral Mediation
Cross-study comparable
DPT: dual 5-HT2A/5-HT1A; DMT: primarily 5-HT2A
Behavioral pharmacology receptor context
5-HT1A modulation may yield distinct interoceptive stimulus properties
Anticonvulsant Fmr1 KO
Class-level inference
Dose-dependent seizure block, non-serotonergic mechanism
Reported model-response context, data to verify
Biphasic dose-response; anticonvulsant activity not replicated for DMT in published studies

In Vitro 5-HT Receptor Pharmacology Assays

Due to its established EC50 of 26.1 nM at the h5-HT2A receptor, DPT HCl is a highly suitable reference agonist for calcium mobilization and radioligand binding assays, allowing researchers to map the structure-activity relationships of N-alkylated tryptamines [1].

Monoamine Transporter Inhibition Profiling

With its characterized IC50 values for serotonin (2.9 μM) and norepinephrine (9.1 μM) reuptake, DPT HCl serves as a critical compound for in vitro transporter assays investigating the secondary neurochemical mechanisms of psychedelics .

In Vivo Behavioral Pharmacology Modeling

The stable crystalline nature and aqueous solubility of the HCl salt ensure precise, reproducible dosing in rodent behavioral models (e.g., Head-Twitch Response), where the higher lipophilicity of the dipropyl chains produces distinct pharmacokinetic profiles compared to lower-chain analogs like DMT .

Application Fit

Application
Selection Property
Validation Focus
Serotonin transporter substrate studies
SERT substrate affinity context
Neuronal uptake and sigma-1 receptor interaction assays
Forensic tryptamine method development
Certified reference material purity and solubility
HPLC/GC-MS method validation and spectral library matching
5-HT2A efficacy comparative pharmacology
Full vs partial agonism functional profile
Downstream signaling and β-arrestin recruitment endpoint review
Fragile X model anticonvulsant screening
Non-serotonergic anticonvulsant activity
Dose-response and mechanism-of-action studies (data to verify)

Appearance

Assay:≥98%A crystalline solid

UNII

F0S8Z38S3K

Other CAS

7558-73-8

Wikipedia

N,N-dipropyltryptamine hydrochloride

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